molecular formula C8H9N5O2 B2625944 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide CAS No. 1472690-97-3

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2625944
CAS No.: 1472690-97-3
M. Wt: 207.193
InChI Key: QUFGYDNTVSLJDC-UHFFFAOYSA-N
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Description

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a pyrazole ring fused with an oxazole moiety, makes it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.

    Amination and Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the oxazole moiety.

    1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide: Lacks the amino group.

Uniqueness

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the oxazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-13-3-6(9)7(12-13)8(14)11-5-2-10-15-4-5/h2-4H,9H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFGYDNTVSLJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CON=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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